Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate
CAS No.:
Cat. No.: VC18922955
Molecular Formula: C13H13F3N2O2
Molecular Weight: 286.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13F3N2O2 |
|---|---|
| Molecular Weight | 286.25 g/mol |
| IUPAC Name | tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-3-yl]acetate |
| Standard InChI | InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)10(5-17)8-4-9(7-18-6-8)13(14,15)16/h4,6-7,10H,1-3H3 |
| Standard InChI Key | ASXOLQVDNCEIKI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-3-yl]acetate, reflects its three key functional groups:
-
A tert-butyl ester at the acetate position, enhancing steric bulk and metabolic stability.
-
A cyano group (-C≡N) adjacent to the pyridine ring, contributing to electron-withdrawing effects and hydrogen-bonding potential .
-
A trifluoromethyl group (-CF3) at the pyridine ring’s 5-position, increasing lipophilicity and resistance to oxidative degradation .
The molecular formula is C13H13F3N2O2, with a molecular weight of 286.25 g/mol . The pyridine ring’s substitution pattern (3-yl) distinguishes it from isomeric forms, such as the 2-yl variant described in source , which exhibits distinct electronic properties due to differing ring orientation.
Spectroscopic and Structural Data
-
SMILES Notation: CC(C)(C)OC(=O)C(C#N)C1=CC(=CN=C1)C(F)(F)F.
-
InChIKey: ASXOLQVDNCEIKI-UHFFFAOYSA-N.
-
X-ray Crystallography: While crystallographic data for this specific isomer is unavailable, analogous trifluoromethylpyridines show planar pyridine rings with bond angles consistent with aromaticity .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 (calculated) | |
| Solubility | Low in water; soluble in DCM, DMF |
The logP value suggests moderate lipophilicity, ideal for balancing membrane permeability and aqueous solubility in drug design .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl cyano[5-(trifluoromethyl)pyridin-3-yl]acetate involves multi-step reactions, typically starting with functionalization of the pyridine ring. Key steps include:
-
Trifluoromethylation: Introduction of the -CF3 group via Ullmann coupling or direct fluorination, often requiring palladium catalysts .
-
Cyanoacetate Formation: Condensation of cyanoacetic acid derivatives with tert-butyl alcohol under Mitsunobu conditions or ester exchange .
-
Ring Functionalization: Subsequent substitution at the pyridine’s 3-position using nucleophilic aromatic substitution or transition metal-mediated cross-coupling .
A representative protocol from source involves:
-
Reaction of 5-chloro-2-(trifluoromethyl)pyridin-3-amine with tert-butyl cyanoacetate in the presence of RuPhos Pd G3 and sodium tert-butoxide in dioxane at 80°C for 12 hours .
-
Purification via flash chromatography (0–100% ethyl acetate/hexanes) yields the product in 84% purity .
Optimization Challenges
-
Inert Atmosphere: Required to prevent oxidation of sensitive intermediates .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification .
-
Byproduct Formation: Competing reactions at the pyridine’s 2- or 4-positions necessitate careful temperature control.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
| Compound | 5-Substituent | logP | MIC (µg/mL) | Source |
|---|---|---|---|---|
| Tert-butyl cyano[5-CF3-pyridin-3-yl]acetate | -CF3 | 2.3 | Not tested | |
| 3-Cyano-5-phenyl analogue | -Ph | 2.8 | 0.5 | |
| 5-Fluoro derivative | -F | 1.9 | 1.2 |
Key Trends:
-
-CF3 Substitution: Balances lipophilicity and electronic effects, potentially optimizing bioavailability .
-
Bulkier Groups: Reduce activity due to steric hindrance (e.g., -Ph vs. -CF3) .
Future Research Directions
Pharmacokinetic Studies
-
Microsomal Stability: Evaluate half-life in human liver microsomes to assess metabolic clearance .
-
hERG Inhibition Screening: Mitigate cardiac toxicity risks early in development .
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume